![molecular formula C14H15N3O3S B6570457 N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]propanamide CAS No. 921542-94-1](/img/structure/B6570457.png)
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]propanamide, also known as N-MSPP, is a newly developed small molecule compound with promising therapeutic potential. N-MSPP is a sulfonamide derivative that has been studied for its potential to act as an anti-inflammatory, anti-oxidant, and analgesic agent. N-MSPP has been found to be a potent inhibitor of the enzyme cyclooxygenase (COX)-2, which is responsible for the production of pro-inflammatory prostaglandins. N-MSPP has also been shown to inhibit the activity of other inflammatory mediators, such as nitric oxide synthase (NOS), matrix metalloproteinase (MMP), and tumor necrosis factor (TNF). In addition, N-MSPP has been found to have anti-cancer, anti-diabetic, and anti-microbial properties.
科学的研究の応用
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]propanamide has been studied for its potential therapeutic applications in a variety of diseases and conditions. This compound has been studied for its potential to act as an anti-inflammatory, anti-oxidant, and analgesic agent. This compound has been found to be a potent inhibitor of the enzyme cyclooxygenase (COX)-2, which is responsible for the production of pro-inflammatory prostaglandins. This compound has also been shown to inhibit the activity of other inflammatory mediators, such as nitric oxide synthase (NOS), matrix metalloproteinase (MMP), and tumor necrosis factor (TNF). In addition, this compound has been found to have anti-cancer, anti-diabetic, and anti-microbial properties.
作用機序
- For example, inhibition of calcium ion influx prevents platelet activation, which is essential for blood clot formation .
- Pyridazinone’s effects extend to various pathways. These include:
Target of Action
Mode of Action
Biochemical Pathways
実験室実験の利点と制限
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]propanamide has several advantages for laboratory experiments. This compound is relatively easy to synthesize and can be purified using column chromatography and recrystallization. This compound is a potent inhibitor of cyclooxygenase (COX)-2, which makes it an ideal compound for studying the effects of COX-2 inhibition. This compound also has anti-inflammatory, anti-oxidant, and analgesic properties, making it a potential therapeutic agent for a variety of diseases and conditions.
However, there are some limitations to using this compound in laboratory experiments. This compound has a short half-life, which means that it must be used quickly after synthesis. In addition, this compound is relatively unstable in solution and must be stored at low temperatures to maintain its potency.
将来の方向性
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]propanamide has potential for further exploration in a variety of areas. This compound may be further studied for its potential therapeutic applications in a variety of diseases and conditions. This compound may also be studied for its potential to act as an anti-inflammatory, anti-oxidant, and analgesic agent. In addition, this compound may be further studied for its potential to inhibit the activity of other inflammatory mediators, such as nitric oxide synthase (NOS), matrix metalloproteinase (MMP), and tumor necrosis factor (TNF). This compound may also be studied for its potential to have anti-cancer, anti-diabetic, and anti-microbial properties. Finally, this compound may be studied for its potential to be used as an effective drug delivery system.
合成法
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]propanamide is synthesized from the reaction of 4-methylbenzenesulfonyl chloride and 6-methanesulfonylpyridazin-3-yl phenol. The reaction is carried out in the presence of anhydrous potassium carbonate and dimethylformamide (DMF) as the solvent. The reaction is typically carried out at room temperature and is complete within 2-3 hours. The product is then purified by column chromatography and recrystallization.
特性
IUPAC Name |
N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-3-13(18)15-11-6-4-10(5-7-11)12-8-9-14(17-16-12)21(2,19)20/h4-9H,3H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCQXYVYJNYOCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C2=NN=C(C=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


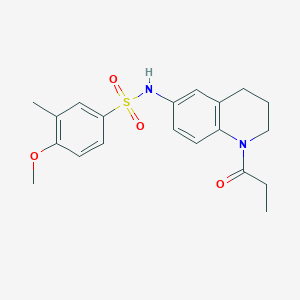
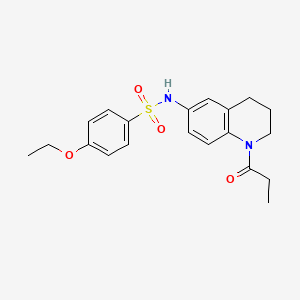
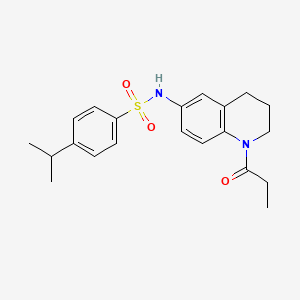
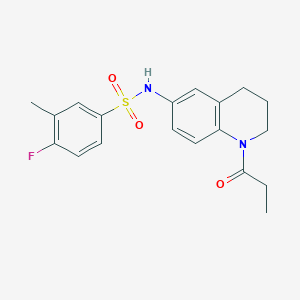
![2-methyl-N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide](/img/structure/B6570408.png)
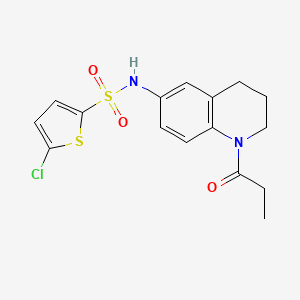


![N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-yl]amino}phenyl)propanamide](/img/structure/B6570436.png)
![N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}propanamide](/img/structure/B6570452.png)
![N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}propanamide](/img/structure/B6570456.png)
![8-(2-ethylbutanoyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6570461.png)
![3-[(4-chlorophenyl)methyl]-8-(2-ethylbutanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6570465.png)